Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Overview
Description
“Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid” is a chemical compound with the molecular formula C8H4F5NO2 . It has a molecular weight of 241.12 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16) .Scientific Research Applications
Synthesis and Chemical Intermediates
- Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid and its derivatives have been utilized in the synthesis of various compounds. For instance, novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed, which are key intermediates in manufacturing COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Electrophosphorescence and Material Science
- In material science, specifically in the field of electrophosphorescence, complexes derived from this acid have shown promise. For example, complexes like bis[2-(9,9-diethylfluoren-2-yl)-5-trifluoromethyl-pyridinto-C3, N]iridium were synthesized and demonstrated high efficiencies and slow rate of decay in electrophosphorescent devices, indicating potential for practical device applications (Zhang et al., 2010).
Organic Chemistry and Synthesis Methodologies
- Research in organic chemistry has explored various reactions involving trifluoromethyl ethers and difluoro(methylthio)methyl ethers, demonstrating the versatility of this compound and its related compounds in synthesizing diverse functional groups (Inoue, Fuse, & Hara, 2015).
Pharmaceutical and Medicinal Chemistry
- In the pharmaceutical domain, this compound derivatives have been used in developing compounds with antibacterial properties. For example, the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showed potential as antibacterials (Reddy & Prasad, 2021).
Analytical and Sensor Technology
- This compound also finds application in sensor technology. For instance, the assembly of a polymeric-based ternary europium (III) complex system incorporating 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione showed potential in optical sensing structures, demonstrating the ability to transduce luminescent signals (Li et al., 2019).
Future Directions
The future directions for “Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid” and its derivatives are promising. They are currently used in the protection of crops from pests, and more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXHWSBTALEFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(=O)O)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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